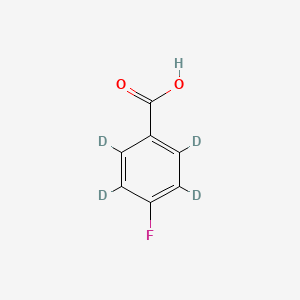
4-Fluorobenzoic-2,3,5,6-d4 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzoic-2,3,5,6-d4 acid is a deuterium-labeled derivative of 4-fluorobenzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. The molecular formula of this compound is C7HD4FO2, and it has a molecular weight of 144.14 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzoic-2,3,5,6-d4 acid typically involves the deuteration of 4-fluorobenzoic acid. One common method includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobenzoic-2,3,5,6-d4 acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Fluorobenzoic-2,3,5,6-d4 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitation and structural analysis.
Biological Research: Used to study metabolic pathways and enzyme kinetics.
Industrial Applications: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzoic-2,3,5,6-d4 acid is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise tracking and quantitation in various analytical techniques. This compound does not have a specific biological target but is used to study the behavior of similar compounds in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzoic Acid: The non-deuterated form of the compound.
2-Fluorobenzoic Acid: A positional isomer with the fluorine atom at the 2-position.
3-Fluorobenzoic Acid: A positional isomer with the fluorine atom at the 3-position.
Uniqueness
4-Fluorobenzoic-2,3,5,6-d4 acid is unique due to its isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and quantitation compared to non-deuterated analogs .
Propiedades
Fórmula molecular |
C7H5FO2 |
|---|---|
Peso molecular |
144.14 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |
Clave InChI |
BBYDXOIZLAWGSL-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])F)[2H] |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


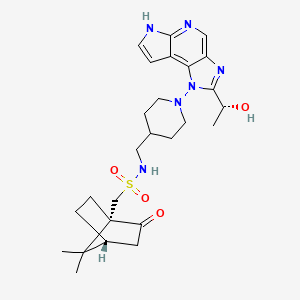


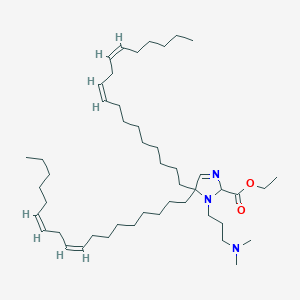


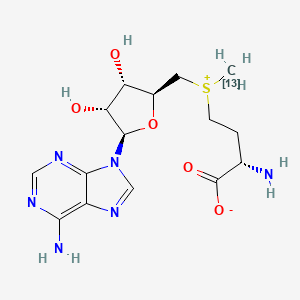

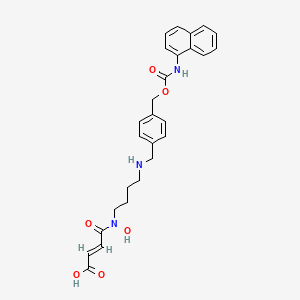


![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)


